Home > Products > Screening Compounds P16001 > 6-Hydroxyindoramin
6-Hydroxyindoramin - 79146-88-6

6-Hydroxyindoramin

Catalog Number: EVT-364918
CAS Number: 79146-88-6
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
an impurity of Indoramin
Source

6-Hydroxyindoramin can be synthesized through various chemical methods, which involve the hydroxylation of indoramin. The compound has been studied in the context of its biological activity and pharmacological properties, particularly focusing on its interactions with adrenergic receptors.

Classification

6-Hydroxyindoramin is classified under the category of hydroxysteroids and is recognized for its structural similarity to other indole derivatives. Its classification is essential for understanding its biochemical interactions and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of 6-Hydroxyindoramin typically involves several steps, including:

  • Hydroxylation: The introduction of a hydroxyl group (-OH) at the 6-position of indoramin. This can be achieved through various chemical reactions such as oxidation processes using reagents like potassium permanganate or other hydroxylating agents.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure the removal of any unreacted starting materials or by-products.

Technical Details

The synthesis may require specific conditions such as controlled temperature and pH levels to optimize yield and selectivity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 6-Hydroxyindoramin can be represented as follows:

  • Chemical Formula: C17_{17}H20_{20}N2_{2}O
  • Molecular Weight: Approximately 284.36 g/mol

The structure features an indole ring system with a hydroxyl group at the 6-position, contributing to its biological activity.

Data

The three-dimensional conformation of 6-Hydroxyindoramin can be analyzed using computational chemistry methods, providing insights into its binding interactions with biological targets.

Chemical Reactions Analysis

Reactions

6-Hydroxyindoramin participates in various chemical reactions, including:

  • Reversible Binding: It can bind reversibly to alpha-1 adrenergic receptors, influencing vascular smooth muscle contraction.
  • Metabolic Transformation: In biological systems, it may undergo further metabolic transformations, leading to different active or inactive metabolites.

Technical Details

Kinetic studies are often conducted to evaluate the rate constants associated with these reactions, providing insights into the pharmacodynamics of the compound.

Mechanism of Action

Process

The mechanism of action for 6-Hydroxyindoramin primarily involves:

  • Alpha-1 Adrenergic Receptor Antagonism: By blocking these receptors, it leads to vasodilation and reduced blood pressure.
  • Neurotransmitter Modulation: It may also influence neurotransmitter release, affecting sympathetic nervous system activity.

Data

Studies have shown that the compound exhibits dose-dependent effects on blood pressure regulation, making it a candidate for further research in hypertensive disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates its acidic or basic nature, influencing its solubility and bioavailability in physiological conditions.

Relevant data from studies indicate that these properties significantly impact its pharmacokinetics and therapeutic efficacy.

Applications

Scientific Uses

6-Hydroxyindoramin has several potential applications in scientific research:

  • Cardiovascular Research: Investigated for its role in managing hypertension and other cardiovascular diseases.
  • Neuroscience Studies: Explored for its effects on neurotransmitter systems, contributing to understanding mood disorders and anxiety.
  • Pharmacological Development: Serves as a lead compound for developing new medications targeting adrenergic pathways.
Introduction to 6-Hydroxyindoramin

Discovery and Historical Context of Indoramin Metabolites

The identification of 6-Hydroxyindoramin emerged from pivotal pharmacokinetic research on the antihypertensive drug indoramin (chemical formula: C₂₂H₂₅N₃O) during the 1980s. As a phenylpiperazine derivative, indoramin undergoes extensive hepatic metabolism, primarily via the cytochrome P450 system. The discovery of 6-Hydroxyindoramin was closely linked to investigations into the genetic polymorphism affecting drug metabolism, particularly the CYP2D6 enzyme pathway responsible for debrisoquine hydroxylation. A landmark 1987 study demonstrated that individuals classified as poor metabolizers (PMs) of debrisoquine exhibited significantly reduced capacity to generate 6-Hydroxyindoramin compared to extensive metabolizers (EMs). In PM subjects, plasma concentrations of the parent compound indoramin were markedly elevated (mean AUC(0-24): 2556 ng·h·ml⁻¹) while 6-Hydroxyindoramin levels were substantially diminished (mean AUC(0-8): 47.5 ng·h·ml⁻¹). This metabolic divergence confirmed 6-Hydroxyindoramin as a primary oxidative metabolite directly influenced by genetic variations in drug-metabolizing enzymes [5] [9].

The historical significance of this discovery lies in its contribution to the emerging field of pharmacogenetics, illustrating how genetic polymorphisms profoundly impact drug metabolism and efficacy. Research revealed that the oxidative metabolism of indoramin exhibits genetic polymorphism controlled by the same gene locus influencing debrisoquine oxidation. This established 6-Hydroxyindoramin not merely as a metabolic byproduct but as a key biomarker for CYP2D6 activity, with implications for individualized dosing strategies and understanding interpatient variability in drug response [5].

Biochemical Role of 6-Hydroxyindoramin as a Primary Metabolite

Biochemically, 6-Hydroxyindoramin represents the principal phase I metabolite of indoramin, formed via aromatic hydroxylation at the sixth position of the benzamide ring. This structural modification, introducing a polar hydroxyl group (-OH), significantly alters the molecule's physicochemical properties compared to the parent compound. The metabolic pathway involves CYP2D6-mediated oxidation, which converts the lipophilic indoramin into a more hydrophilic derivative, facilitating subsequent phase II conjugation and renal excretion [5] [9].

Table 1: Pharmacokinetic Parameters of Indoramin and 6-Hydroxyindoramin in Different Metabolic Phenotypes

ParameterPoor Metabolizers (PM)Extensive Metabolizers (EM)
Indoramin Cₘₐₓ158 ng/ml21.6 ng/ml
Indoramin AUC₍₀₋₂₄₎2556 ng·h·ml⁻¹151 ng·h·ml⁻¹
Indoramin t₁/₂β18.5 hours5.2 hours
6-Hydroxyindoramin Cₘₐₓ12.4 ng/ml28.2 ng/ml
6-Hydroxyindoramin AUC₍₀₋₈₎47.5 ng·h·ml⁻¹94.7 ng·h·ml⁻¹

Quantitative analysis demonstrates that the metabolic ratio (indoramin/6-Hydroxyindoramin) serves as a sensitive indicator of CYP2D6 activity. The substantially prolonged elimination half-life of indoramin in PMs (18.5 hours versus 5.2 hours in EMs) directly correlates with reduced 6-Hydroxyindoramin formation, underscoring its role as the dominant metabolic pathway for clearance. The biochemical transformation also influences receptor binding characteristics, as hydroxylation may alter molecular interactions with adrenergic receptors compared to the parent molecule [5]. This metabolite's formation kinetics provide a critical framework for understanding interindividual variability in indoramin's pharmacological effects, particularly regarding α1-adrenoceptor blockade duration and intensity.

Pharmacological Significance in α1-Adrenoceptor Antagonism

6-Hydroxyindoramin retains pharmacological activity at α1-adrenoceptors, though with distinct binding characteristics compared to indoramin. As an α1-adrenergic antagonist, indoramin exerts its therapeutic effects by blocking catecholamine-induced vasoconstriction. Research indicates that 6-Hydroxyindoramin contributes to the overall pharmacodynamic profile of indoramin therapy, though its potency and receptor subtype selectivity profile warrant detailed investigation [5] [9] [10].

Structural analyses reveal that hydroxylation at the sixth position creates potential for altered hydrogen-bonding interactions within the orthosteric binding site of α1-adrenoceptor subtypes (α1A, α1B, α1D). Molecular modeling studies suggest that metabolites with polar modifications at the benzamide ring may exhibit differential interactions with key transmembrane domains, particularly transmembrane helix 5 (TM5) and extracellular loop 2 (ECL2), which are critical for ligand specificity in α1-adrenoceptors. This implies that 6-Hydroxyindoramin may display a modified receptor interaction profile compared to the parent indoramin molecule [10].

Table 2: Structural and Pharmacological Characteristics of Indoramin and 6-Hydroxyindoramin

PropertyIndoramin6-Hydroxyindoramin
Chemical FormulaC₂₂H₂₅N₃OC₂₂H₂₅N₃O₂
Molecular Weight347.46 g/mol363.46 g/mol
Primary Metabolic RouteCYP2D6 hydroxylationPhase II conjugation
α1-Adrenoceptor BindingHigh affinity antagonistActive metabolite (affinity under investigation)
Key Structural FeatureUnsubstituted benzamide6-hydroxybenzamide

Pharmacogenetic studies have observed that poor metabolizers—who produce minimal 6-Hydroxyindoramin—experience enhanced side effects like sedation, suggesting that the metabolite may have a moderating influence on the central nervous system effects of indoramin. This observation supports the notion that 6-Hydroxyindoramin possesses intrinsic pharmacological activity, potentially with a distinct receptor interaction profile. Current research gaps include comprehensive assessment of 6-Hydroxyindoramin's binding affinity ratios across α1-adrenoceptor subtypes and its potential contribution to the vascular effects observed during indoramin therapy. Understanding these structure-activity relationships is crucial for elucidating the complete pharmacological mechanism of indoramin and its active metabolite [5] [10].

Properties

CAS Number

79146-88-6

Product Name

6-Hydroxyindoramin

IUPAC Name

N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16/h1-7,14-15,18,23,26H,8-13H2,(H,24,27)

InChI Key

AVESTIWECYNLTL-UHFFFAOYSA-N

SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O

Synonyms

N-[1-[2-(6-Hydroxy-1H-indol-3-yl)ethyl]-4-piperidinyl]-benzamide

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.